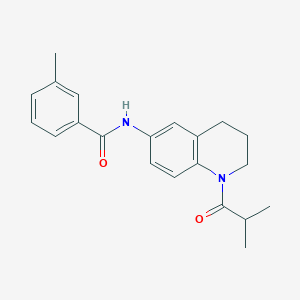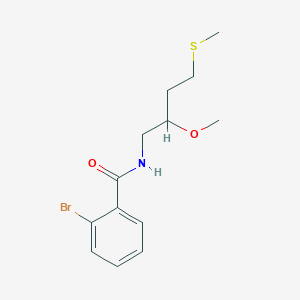![molecular formula C12H17Cl2N3O2S B2867242 1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine CAS No. 1311799-11-7](/img/structure/B2867242.png)
1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and ion channels, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
DIDS inhibits anion transporters and ion channels by binding to a specific site on the protein. The binding of DIDS causes a conformational change in the protein, which leads to the inhibition of its activity. The exact mechanism of action of DIDS is still not fully understood, but it is believed to involve the disruption of the ion transport pathway or the alteration of the protein's gating properties.
Biochemical and Physiological Effects:
DIDS has various biochemical and physiological effects, including the inhibition of anion transport, the alteration of cell volume regulation, and the modulation of intracellular pH. DIDS has also been found to affect cell proliferation and apoptosis. Additionally, DIDS has been shown to have anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIDS in lab experiments is its potency and selectivity. DIDS is a potent inhibitor of anion transporters and ion channels, and it has been found to be selective for certain proteins. Another advantage of using DIDS is its availability and low cost. However, there are also some limitations to using DIDS in lab experiments. One limitation is its potential for off-target effects, as it may bind to other proteins besides the intended target. Another limitation is its solubility, as DIDS is poorly soluble in water and may require the use of organic solvents.
Orientations Futures
There are many future directions for the use of DIDS in scientific research. One direction is the development of more potent and selective DIDS analogs. Another direction is the investigation of the role of DIDS in various disease models, including cancer, inflammation, and cystic fibrosis. Additionally, the use of DIDS in combination with other drugs or therapies may provide new treatment options for various diseases.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with N,N-dimethylpiperidin-3-amine. The reaction is typically performed in anhydrous conditions with a solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization. The yield of the synthesis is typically around 60-70%.
Applications De Recherche Scientifique
DIDS has been widely used in scientific research as a tool for studying anion transporters and ion channels. It has been found to inhibit various anion transporters, including the chloride-bicarbonate exchanger, the anion exchanger, and the cystic fibrosis transmembrane conductance regulator. DIDS has also been found to block various ion channels, including the volume-regulated anion channel and the calcium-activated chloride channel.
Propriétés
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O2S/c1-16(2)9-4-3-7-17(8-9)20(18,19)10-5-6-11(13)15-12(10)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMVTPQZTWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)S(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)
![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)
![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)
![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2867176.png)
![1,4-bis[(2R)-oxolane-2-carbonyl]piperazine-2-carbonitrile](/img/structure/B2867177.png)


![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)